molecular formula C14H11IN2O B4949723 (E)-3-(2-iodoanilino)-1-pyridin-2-ylprop-2-en-1-one

(E)-3-(2-iodoanilino)-1-pyridin-2-ylprop-2-en-1-one

Cat. No.: B4949723
M. Wt: 350.15 g/mol
InChI Key: KNWRKELDDUUGSI-CSKARUKUSA-N
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Description

(E)-3-(2-iodoanilino)-1-pyridin-2-ylprop-2-en-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features an iodoaniline moiety attached to a pyridine ring through a prop-2-en-1-one linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-iodoanilino)-1-pyridin-2-ylprop-2-en-1-one typically involves a series of organic reactions. One common method is the palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis due to its mild conditions and tolerance of various functional groups . The reaction involves the coupling of 2-iodoaniline with a pyridine derivative under the influence of a palladium catalyst, such as PdCl2(PPh3)2, in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-iodoanilino)-1-pyridin-2-ylprop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include quinoline derivatives, amine derivatives, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(E)-3-(2-iodoanilino)-1-pyridin-2-ylprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(2-iodoanilino)-1-pyridin-2-ylprop-2-en-1-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Iodoaniline: A precursor in the synthesis of (E)-3-(2-iodoanilino)-1-pyridin-2-ylprop-2-en-1-one.

    Pyridine Derivatives: Compounds with similar pyridine moieties that exhibit comparable chemical properties.

Uniqueness

This compound is unique due to its specific combination of an iodoaniline moiety and a pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(E)-3-(2-iodoanilino)-1-pyridin-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O/c15-11-5-1-2-6-12(11)17-10-8-14(18)13-7-3-4-9-16-13/h1-10,17H/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWRKELDDUUGSI-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=CC(=O)C2=CC=CC=N2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C/C(=O)C2=CC=CC=N2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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